
Application Notes and Protocols: Flow
Cytometry Analysis of Apoptosis Following BAY-

1816032 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-1816032

Cat. No.: B605927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BAY-1816032 is a potent and highly selective inhibitor of Budding Uninhibited by

Benzimidazoles 1 (BUB1) kinase.[1][2] BUB1 is a crucial component of the spindle assembly

checkpoint (SAC), a major regulator of mitosis, and also plays a role in DNA damage repair.[3]

[4] Inhibition of BUB1 kinase activity disrupts accurate chromosome segregation, leading to

mitotic errors and subsequent cell death in cancer cells.[2][5] This has positioned BUB1 as a

promising therapeutic target in oncology.[1][6]

Contrary to a potential misconception, BAY-1816032 is a BUB1 inhibitor, not a direct Mcl-1

inhibitor. The induction of apoptosis by BAY-1816032 is a downstream consequence of BUB1

inhibition, which can influence various signaling pathways, including the PI3K/Akt and ERK

pathways, ultimately leading to a pro-apoptotic state.[7]

These application notes provide a comprehensive guide to analyzing apoptosis induced by

BAY-1816032 treatment using flow cytometry with Annexin V and Propidium Iodide (PI)

staining.
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The following table summarizes the quantitative data on apoptosis in osteosarcoma cell lines

(Saos2 and U2OS) after 72 hours of treatment with BAY-1816032, as determined by flow

cytometry.

Cell Line
BAY-1816032
Concentration (µM)

Total Apoptosis Rate (%)

Saos2 0 (DMSO) ~5%

2.5 ~15%

5 ~25%

10 ~40%

U2OS 0 (DMSO) ~8%

2.5 ~18%

5 ~30%

10 ~45%

Data adapted from Zhang et

al., 2021.[8]
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Experimental Protocols
Materials

Cancer cell line of interest (e.g., Saos2, U2OS)

BAY-1816032 (and appropriate solvent, e.g., DMSO)

Complete cell culture medium

Phosphate-Buffered Saline (PBS), cold

Trypsin-EDTA

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

6-well plates

Flow cytometry tubes

Flow cytometer

Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and

experimental conditions.

1. Cell Seeding and Treatment:

Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at

the time of harvesting.

Allow the cells to adhere overnight.

Treat the cells with various concentrations of BAY-1816032 (e.g., 0, 2.5, 5, 10 µM) for the

desired time period (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO) corresponding

to the highest concentration of the solvent used.
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2. Cell Harvesting:

Carefully collect the culture medium from each well, as it may contain floating apoptotic cells.

Centrifuge the medium at 300 x g for 5 minutes and save the cell pellet.

Wash the adherent cells once with PBS.

Add Trypsin-EDTA to detach the adherent cells.

Once detached, add complete medium to neutralize the trypsin and combine these cells with

the corresponding cell pellet from the supernatant collected in step 2.1.

Centrifuge the combined cell suspension at 300 x g for 5 minutes.

Discard the supernatant and wash the cell pellet once with cold PBS.

3. Annexin V and Propidium Iodide Staining:

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6

cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

After incubation, add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis:

Analyze the samples on a flow cytometer immediately after staining.

Set up appropriate compensation controls using single-stained samples (Annexin V-FITC

only and PI only) to correct for spectral overlap.

Use an unstained cell sample to set the baseline fluorescence.
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Acquire data for at least 10,000 events per sample.

Analyze the data using appropriate software. The cell populations can be distinguished as

follows:

Live cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Necrotic cells: Annexin V-negative and PI-positive (this population is often small in

apoptosis studies)

By following these protocols, researchers can effectively quantify the apoptotic effects of BAY-
1816032 and gain valuable insights into its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2024.sci-hub.se [2024.sci-hub.se]

2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR,
and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

3. BUB1 mediation of caspase-independent mitotic death determines cell fate - PMC
[pmc.ncbi.nlm.nih.gov]

4. BUB1 regulates non-homologous end joining pathway to mediate radioresistance in triple-
negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. e-century.us [e-century.us]

7. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt
and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b605927?utm_src=pdf-body
https://www.benchchem.com/product/b605927?utm_src=pdf-body
https://www.benchchem.com/product/b605927?utm_src=pdf-custom-synthesis
https://2024.sci-hub.se/8325/c3c16d38de9cce52ef13038f30aed1bd/siemeister2019.pdf
https://pubmed.ncbi.nlm.nih.gov/30429199/
https://pubmed.ncbi.nlm.nih.gov/30429199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2064447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2064447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11167950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11167950/
https://www.researchgate.net/publication/328963278_Inhibition_of_BUB1_Kinase_by_BAY_1816032_Sensitizes_Tumor_Cells_toward_Taxanes_ATR_and_PARP_Inhibitors_In_Vitro_and_In_Vivo
https://e-century.us/files/ijcep/9/3/ijcep0009921.pdf
https://pubmed.ncbi.nlm.nih.gov/34337852/
https://pubmed.ncbi.nlm.nih.gov/34337852/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt
and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry
Analysis of Apoptosis Following BAY-1816032 Treatment]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b605927#flow-cytometry-analysis-
of-apoptosis-with-bay-1816032-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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